(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S2/c1-4-9-29-23(33)17(36-24(29)35)12-15-20(26-19-14(3)7-6-10-28(19)22(15)32)27-11-8-25-21(31)16(27)13-18(30)34-5-2/h4,6-7,10,12,16H,1,5,8-9,11,13H2,2-3H3,(H,25,31)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLGMZTRXXMNN-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic molecule that incorporates several pharmacologically relevant functional groups. This article reviews its biological activities, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes:
- A thiazolidine ring contributing to its biological activity.
- A pyrido[1,2-a]pyrimidine moiety known for antitumor properties.
Antioxidant Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit lipid peroxidation, with some showing effective EC values in the low millimolar range . The antioxidant activity is crucial as it can mitigate oxidative stress-related diseases.
Anticancer Activity
Research indicates that thiazolidinone derivatives possess notable anticancer properties. In vitro studies demonstrate that these compounds can reduce cell viability in various cancer cell lines, including glioblastoma and HepG2 liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . A specific study highlighted that certain derivatives exhibited IC50 values as low as 0.2 mM against cancer cell lines, indicating strong potential for therapeutic use in oncology .
Aldose Reductase Inhibition
The compound's structural components suggest potential as an aldose reductase inhibitor. Aldose reductase plays a significant role in diabetic complications by converting glucose into sorbitol. Compounds related to the thiazolidinone structure have shown submicromolar IC50 values against this enzyme, making them candidates for treating diabetes-related complications .
Study 1: Antitumor Activity
A study by Da Silva et al. evaluated the antitumor effects of thiazolidinone derivatives, revealing that several compounds significantly inhibited the growth of glioblastoma cells. The mechanism was linked to the modulation of apoptosis-related pathways, showcasing the potential of these compounds in cancer therapy .
Study 2: Aldose Reductase Inhibition
In another investigation, a series of thiazolidinone derivatives were synthesized and tested for their inhibitory effects on aldose reductase. One derivative was found to be over five times more potent than the established drug epalrestat, indicating a promising lead for further development in diabetic treatment .
Data Tables
| Activity | Compound | IC50 (mM) | Target |
|---|---|---|---|
| Antioxidant | Thiazolidinone Derivative | 0.565 ± 0.051 | Lipid Peroxidation |
| Anticancer (HepG2) | Thiazolidinone Derivative | 0.2 | Cancer Cell Lines |
| Aldose Reductase Inhibition | Epalrestat | 1.0 | Aldose Reductase |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-ethyl 2-(1-(3-(allyl group-containing thiazolidine)) showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, one study reported that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin, suggesting a promising therapeutic profile against resistant strains .
Anticancer Potential
Research indicates that thiazolidinone derivatives may possess anticancer properties. A review highlighted various thiazolidinone compounds that exhibited cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of (Z)-ethyl 2-(1-(3-(allyl group-containing thiazolidine)) may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Studies have shown that similar thiazolidinone derivatives can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in vitro and in vivo models .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazolidinone derivatives, (Z)-ethyl 2-(1-(3-(allyl group-containing thiazolidine)) was tested alongside established antibiotics. The results indicated that this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of standard treatments. This underscores its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the cytotoxic effects of (Z)-ethyl 2-(1-(3-(allyl group-containing thiazolidine)) on human cancer cell lines. Results demonstrated that this compound induced apoptosis in breast cancer cells, with IC50 values indicating potent activity compared to conventional chemotherapeutics. Further mechanistic studies revealed alterations in cell cycle distribution and increased expression of apoptosis-related proteins .
Data Tables
Chemical Reactions Analysis
1.1. Thiazolidinone Core Formation
The 3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene moiety is likely formed via a cyclocondensation reaction between a thiourea derivative and an α,β-unsaturated carbonyl compound. For example:
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Reaction : Thioureas react with acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD) under refluxing methanol to yield thiazolidin-4-ones .
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Mechanism : Nucleophilic attack by the thione sulfur on the triple bond of DMAD, followed by cyclization and elimination of alcohol .
1.2. Pyrido[1,2-a]pyrimidinone Assembly
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via:
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Condensation : Between 5-aminouracil derivatives and cyclic ketones or aldehydes under acidic or basic conditions .
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Functionalization : Introduction of the methyl group at position 9 likely occurs via alkylation or Friedel-Crafts acylation.
1.3. Piperazine-Acetate Linkage
The 3-oxopiperazin-2-yl acetate moiety is introduced through:
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Nucleophilic Substitution : Reaction of a piperazine derivative with ethyl bromoacetate or similar electrophiles.
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Oxidation : Controlled oxidation of the piperazine ring to form the ketone at position 3 .
2.1. Thioxothiazolidinone Reactivity
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Thione Sulfur : Participates in nucleophilic addition or substitution reactions (e.g., alkylation, acylation) .
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Allyl Group : Prone to oxidation (e.g., epoxidation) or radical-mediated reactions due to the unsaturated bond .
2.2. Pyrido[1,2-a]pyrimidinone Reactivity
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Ketone at Position 4 : Susceptible to reduction (e.g., NaBH4) or condensation with hydrazines to form hydrazones .
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Methyl Group at Position 9 : Can undergo halogenation or oxidation to a carboxylic acid.
2.3. Piperazine-Acetate Reactivity
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Ester Group : Hydrolyzable under acidic/basic conditions to the corresponding carboxylic acid.
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Ketone at Position 3 : Reducible to a secondary alcohol or convertible to imines via Schiff base formation .
Tabulated Reaction Data
Mechanistic Insights
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Cycloaddition Reactions : The thiazolidinone’s exocyclic double bond may participate in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .
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Tautomerism : The thioxothiazolidinone system exhibits thione-thiol tautomerism, influencing its reactivity in metal coordination or redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s hybrid architecture distinguishes it from simpler heterocycles. Key structural comparisons include:
| Compound | Key Features | Bioactivity | Synthesis Challenges |
|---|---|---|---|
| (Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate | Pyrido-pyrimidinone, thiazolidinone, piperazine, Z-configuration | Hypothesized anticancer/ferroptosis induction | Multi-step synthesis, stereochemical control |
| Salternamide E (marine actinomycete derivative) | Bicyclic thioamide, lactam ring | Cytotoxic to cancer cells (IC₅₀: 1–5 μM) | Fermentation yield optimization |
| Calophyllum-derived coumarins | Furanocoumarin core, prenyl side chains | Antioxidant, HeLa cell inhibition (IC₅₀: 10–20 μM) | Natural extraction scalability |
| Synthetic ferroptosis inducers (e.g., erastin analogues) | Quinazolinone, acrylamide | Selective OSCC cell death (EC₅₀: 0.5–2 μM) | Off-target toxicity mitigation |
- Thiazolidinone Derivatives: The thioxothiazolidinone moiety in the target compound is rare but shares functional similarities with dithiolane-containing ferroptosis inducers, which disrupt redox homeostasis via thiol-reactive mechanisms .
- Piperazine Linkers : The 3-oxopiperazine enhances solubility over rigid aromatic linkers, a feature critical for bioavailability in plant-derived biomolecules .
Bioactivity and Selectivity
While OSCC-targeting ferroptosis inducers exhibit EC₅₀ values <2 μM, the target compound’s efficacy remains unquantified. However, its structural complexity may improve selectivity over normal cells, as seen in certain natural products where minor structural variations (e.g., allyl vs. methyl groups) reduce off-target effects . Computational tools like Hit Dexter 2.0 could predict its promiscuity risk, leveraging databases of "dark chemical matter" to avoid non-specific binding .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolidinone and pyrido[1,2-a]pyrimidinone cores in this compound?
- Methodology: The thiazolidinone core can be synthesized via cyclocondensation of 3-allyl-4-oxo-2-thioxothiazolidine derivatives with activated methylene compounds (e.g., malononitrile or ethyl acetoacetate) under basic conditions. For the pyrido[1,2-a]pyrimidinone moiety, condensation of aminopyridines with electrophilic reagents like Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is effective, as optimized by Koutentis et al. (base: triethylamine; temperature: 0–25°C; reaction time: 2–24 hours) .
Q. How can the stereochemical configuration (Z) of the exocyclic double bond be confirmed?
- Methodology: Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For example, irradiation of the allyl group protons should show NOE correlations with adjacent protons on the thiazolidinone ring. Single-crystal X-ray diffraction provides definitive confirmation, as demonstrated in structurally similar compounds (e.g., mean C–C bond length precision: 0.002 Å; R factor: 0.029) .
Q. What analytical techniques are essential for characterizing intermediates and the final compound?
- Methodology: Use high-resolution mass spectrometry (HRMS) for molecular formula validation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). For structural elucidation, ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve complex coupling patterns in the piperazinone and pyrimidinone regions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during the formation of the exocyclic double bond?
- Methodology: Systematic screening of bases (e.g., triethylamine vs. DBU), solvents (DMF vs. THF), and temperatures (0°C vs. reflux) is required. For example, Koutentis et al. observed that polar aprotic solvents (DMF) and lower temperatures (0°C) suppressed dimerization of the dithiazole intermediate, improving yields from <10% to >70% . Kinetic monitoring via in-situ IR or LC-MS helps identify side products and adjust conditions dynamically.
Q. What mechanistic insights explain the regioselectivity of the Appel salt-mediated condensation with aminopyridines?
- Methodology: Density functional theory (DFT) calculations can model transition states to predict regioselectivity. Experimental evidence from substituent effects (e.g., electron-withdrawing groups on pyridine reduce nucleophilicity at specific positions) supports a stepwise mechanism involving initial chloride displacement followed by cyclization. For instance, 4-chloropyridin-3-amine derivatives showed lower reactivity (21% yield) compared to unsubstituted analogs (57% yield) .
Q. How can structure-activity relationships (SAR) be evaluated for biological targets like antimicrobial or anticancer activity?
- Methodology: Design analogs with systematic modifications (e.g., allyl group replacement, thioxo → oxo substitution). Test in vitro against model organisms (e.g., Staphylococcus aureus for antimicrobial assays) or cancer cell lines (e.g., MCF-7). Use IC₅₀ determinations and comparative molecular field analysis (CoMFA) to correlate structural features with activity. For example, pyridothiazolidinones with bulkier substituents showed enhanced biofilm inhibition (70% reduction vs. control) .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
- Methodology: Re-evaluate computational models (e.g., Hansen solubility parameters) using experimental solubility data in solvents like DMSO, ethanol, and water. For discrepancies, assess polymorphic forms via powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC). For example, a compound predicted to be soluble in ethanol (15 mg/mL) but experimentally insoluble (2 mg/mL) may exhibit a stable crystalline form requiring co-solvents .
Methodological Tables
Table 1. Optimization of Appel Salt Condensation with Aminopyridines
| Pyridine Substituent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino (unsubstituted) | Et₃N | 0 | 24 | 57 |
| 2-Chloro-3-amino | DBU | 25 | 8 | 45 |
| 4-Chloro-3-amino | Et₃N | 0 | 24 | 21 |
Table 2. Key Spectroscopic Data for Thiazolidinone Core
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| C=S (thioxo) | - | 1220–1250 |
| C=O (pyrimidinone) | 168.5 (¹³C) | 1725 |
| Allyl protons | 5.2–5.8 (¹H) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
